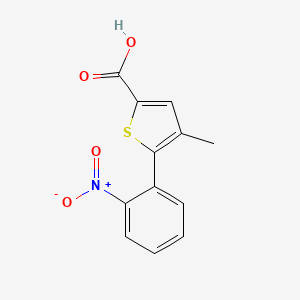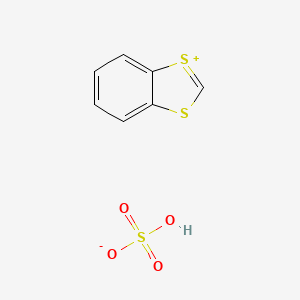![molecular formula C20H36N2O2 B14536683 6,6'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(hexan-1-amine) CAS No. 62397-73-3](/img/structure/B14536683.png)
6,6'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(hexan-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(hexan-1-amine) is an organic compound characterized by its unique structure, which includes a 2,5-dimethyl-1,4-phenylene core linked by oxy groups to hexan-1-amine chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(hexan-1-amine) typically involves the condensation of 2,5-dimethyl-1,4-dihydroxybenzene with hexan-1-amine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the oxy linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,6’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(hexan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenylene core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenylene core .
Scientific Research Applications
6,6’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(hexan-1-amine) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6,6’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(hexan-1-amine) involves its interaction with specific molecular targets. The oxy and amine groups allow for hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(ethan-1-amine)
- 4,4’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(butan-1-amine)
Uniqueness
Compared to similar compounds, 6,6’-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(hexan-1-amine) offers unique properties due to its longer hexan-1-amine chains, which can influence its reactivity and interactions in various applications .
Properties
CAS No. |
62397-73-3 |
|---|---|
Molecular Formula |
C20H36N2O2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
6-[4-(6-aminohexoxy)-2,5-dimethylphenoxy]hexan-1-amine |
InChI |
InChI=1S/C20H36N2O2/c1-17-15-20(24-14-10-6-4-8-12-22)18(2)16-19(17)23-13-9-5-3-7-11-21/h15-16H,3-14,21-22H2,1-2H3 |
InChI Key |
QIBOOGJFIJMETE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCCCCCCN)C)OCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-](/img/structure/B14536602.png)

![4-Hydroxy-3-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B14536606.png)

![3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide](/img/structure/B14536627.png)

![Docosyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14536633.png)


![2-{2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14536646.png)
![3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14536654.png)



